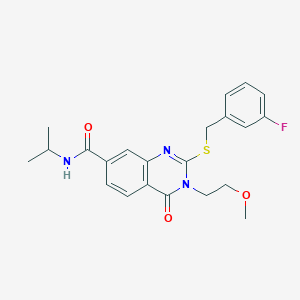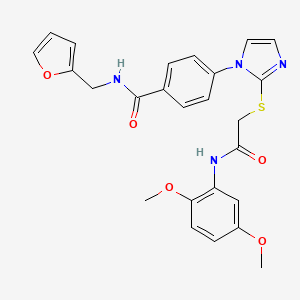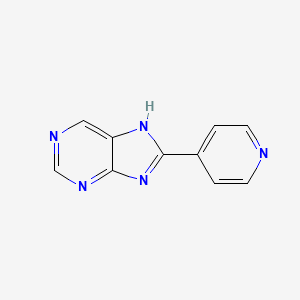![molecular formula C15H14F2N2O4S B2698910 3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-84-8](/img/structure/B2698910.png)
3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical substance with the molecular formula C15H14F2N2O4S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound is typically carried out in a laboratory setting under the supervision of a technically qualified individual .Molecular Structure Analysis
The molecular structure of this compound consists of a carbonyl group attached to a phenyl ring, which is further attached to a dimethylsulfamate group . The molecular weight of this compound is 356.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.34 and a molecular formula of C15H14F2N2O4S . Other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results .科学的研究の応用
Environmental Impact and Treatment Technologies
Fluorinated compounds, including perfluorinated acids like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), have been widely studied due to their persistence, bioaccumulation, and potential toxic effects on the environment and human health. These compounds are used in numerous industrial applications and consumer products, leading to widespread environmental distribution. Concerns about their environmental impact have prompted the development of treatment technologies aimed at removing these compounds from water and soil.
Activated carbon adsorption has been identified as a widely used method for the removal of PFOS and PFOA from water sources, with several successful field tests reported. Despite its effectiveness, this method has limitations, including ineffectiveness at removing other perfluorinated compounds (PFCs) (Espana et al., 2015). Other adsorbents showing potential include organo-clays, clay minerals, and carbon nanotubes. Advanced oxidation processes, nanofiltration, and reverse osmosis are among the promising technologies for PFC removal, though most studies have been conducted under laboratory conditions and may not fully represent field applicability (Arvaniti & Stasinakis, 2015).
Chemical Properties and Applications
The phosphonic acid functional group is a key structural feature in various chemicals, including fluorinated compounds. It is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. This functionality is exploited in several applications due to its structural analogy with the phosphate moiety, including drug development, bone targeting, and the design of supramolecular materials. Phosphonic acids have been utilized for their bioactive properties, in the functionalization of surfaces, and in medical imaging, among other applications (Sevrain et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S/c1-19(2)24(21,22)23-12-5-3-4-10(8-12)15(20)18-14-7-6-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTKHCKTEDJDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2698828.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2698830.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide](/img/structure/B2698835.png)
![{3-Amino-4-[(4-bromophenyl)sulfonyl]-5-[(2,6-dimethylphenyl)amino]thien-2-yl}(4-chlorophenyl)methanone](/img/structure/B2698837.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698841.png)



![5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2698848.png)
![8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline](/img/structure/B2698850.png)